molecular formula C15H17ClN2O4 B2635543 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine CAS No. 857041-80-6

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine

Cat. No.: B2635543
CAS No.: 857041-80-6
M. Wt: 324.76
InChI Key: UIOJKPXZYNONIT-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (CAS: 857041-80-6) is a piperazine derivative characterized by a chloroacetyl group (-COCH₂Cl) and a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₅H₁₇ClN₂O₄, with a molecular weight of 324.76 g/mol . The compound exhibits notable electrophilicity due to the chloroacetyl group, enabling nucleophilic acyl substitution reactions with amines, alcohols, and thiols . This compound is also recognized as Doxazosin Impurity B, highlighting its relevance in pharmaceutical quality control .

Properties

IUPAC Name

2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c16-9-14(19)17-5-7-18(8-6-17)15(20)13-10-21-11-3-1-2-4-12(11)22-13/h1-4,13H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJKPXZYNONIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the chloroacetyl group: This is usually done by reacting the piperazine with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the benzodioxinylcarbonyl group: This step involves the reaction of the intermediate with a benzodioxinylcarbonyl chloride derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.

Scientific Research Applications

Drug Development

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has garnered attention for its potential as a lead compound in drug discovery. The piperazine scaffold is well-known in pharmacology for its versatility and has been incorporated into numerous therapeutic agents. Research indicates that compounds containing piperazine exhibit a range of biological activities including:

  • Anticancer properties : Studies have shown that derivatives of piperazine can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial effects : The compound's structure may enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Neurological applications : The compound's potential as an adenosine A1 receptor ligand suggests it could be useful in treating neurological disorders such as epilepsy .

Synthesis of Novel Compounds

The reactivity of the chloroacetyl group allows for the synthesis of novel derivatives through nucleophilic substitution reactions. For instance, the reaction of this compound with various amines can yield new piperazine-based compounds with enhanced biological activities . This approach is pivotal for creating libraries of compounds for high-throughput screening in drug discovery.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the piperazine scaffold and evaluated their anticancer properties. One derivative demonstrated significant cytotoxicity against breast cancer cell lines, indicating that modifications to the benzodioxin moiety can enhance efficacy .

Case Study 2: Antimicrobial Research

Another study focused on the antimicrobial activity of piperazine derivatives against resistant bacterial strains. The results showed that certain modifications to the chloroacetyl group significantly improved antibacterial activity compared to existing antibiotics . This highlights the potential of this compound as a template for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance
1-(Chloroacetyl)-4-(benzodioxin-2-ylcarbonyl)piperazine Chloroacetyl, benzodioxin-carbonyl C₁₅H₁₇ClN₂O₄ 324.76 Intermediate/Impurity
Doxazosin Mesylate 4-Amino-6,7-dimethoxyquinazoline, benzodioxin-carbonyl, methanesulfonate C₂₃H₂₅N₅O₅·CH₃SO₃ 547.59 Antihypertensive, α1-adrenergic blocker
HBK15 () 2-Chloro-6-methylphenoxyethoxyethyl, 2-methoxyphenyl C₂₃H₂₈ClN₂O₃ 428.93 CNS receptor modulation (hypothetical)
1-(Benzodioxin-2-ylcarbonyl)piperazine Benzodioxin-carbonyl (no chloroacetyl) C₁₃H₁₄N₂O₃ 246.26 5-HT1A antagonist precursor
Triazole-piperazine hybrids () 1,2,3-Triazole, nitroimidazole, benzyl substituents Varies 400–500 Anticancer activity

Key Observations :

  • The chloroacetyl group distinguishes the target compound from non-halogenated analogs, enhancing its reactivity in acylation reactions .
  • Doxazosin shares the benzodioxin-carbonyl-piperazine backbone but incorporates a quinazoline ring and methanesulfonate group, enabling therapeutic α1-blockade .
  • Substituents like phenoxyethoxyethyl (HBK15) or triazole () modulate receptor selectivity and bioavailability.

Key Observations :

  • The target compound’s synthesis is straightforward compared to Doxazosin, which requires multi-step quinazoline ring formation .
  • Click chemistry () offers modularity for triazole-piperazine hybrids, contrasting with traditional alkylation methods .
Reactivity and Pharmacological Potential
Compound Reactivity Profile Biological Activity (Observed or Hypothetical) Evidence Sources
Target Compound Electrophilic acylation, nucleophilic substitution Unknown direct activity; impurity in antihypertensives
Doxazosin Mesylate Stable under physiological conditions α1-Adrenergic receptor antagonism, BP reduction
5,5’-(Piperazine)bis(1,2-dithiol-3-one) () Thiol-disulfide exchange Potential antiparasitic/antimicrobial activity
Cinnamyl-piperazine Derivatives () π-π interactions with bacterial membranes Antibacterial (Gram-positive/Gram-negative)

Key Observations :

  • The chloroacetyl group ’s reactivity may confer toxicity risks, limiting the target compound’s direct therapeutic use .
  • Doxazosin ’s stability and receptor specificity make it clinically viable, unlike the target compound, which is primarily an impurity .
  • Piperazine derivatives with electron-deficient aromatic systems (e.g., nitroimidazole-triazole hybrids) show promise in oncology .

Biological Activity

1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C15H17ClN2O4
  • Molecular Weight : 324.76 g/mol
  • CAS Number : 857041-80-6
  • Synonyms : 2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone

The compound features a piperazine ring substituted with a chloroacetyl group and a benzodioxin moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including those with chloroacetyl substitutions, exhibit significant antimicrobial activity. For instance, compounds synthesized from piperazine scaffolds have shown effectiveness comparable to standard antibiotics such as ciprofloxacin and fluconazole in inhibiting bacterial growth .

Anticancer Potential

In vitro assays have indicated that certain piperazine derivatives possess anticancer properties. For example, compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation using the MTT assay. Some derivatives demonstrated promising results, though they were less effective than established chemotherapeutic agents like 5-fluorouracil .

Neuropharmacological Effects

Piperazine derivatives are known for their interactions with central nervous system receptors. Studies indicate that compounds with similar structures can affect serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders . The blood-brain barrier penetration capability of these compounds is crucial for their effectiveness in CNS-targeted therapies.

Synthesis and Evaluation of Derivatives

A study involving the synthesis of various piperazine derivatives highlighted the importance of structural modifications on biological activity. The synthesized compounds were subjected to antimicrobial and anticancer assays, revealing that specific substitutions significantly enhance activity .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of these compounds to target proteins. For instance, docking simulations indicated that certain derivatives of piperazine could effectively bind to bacterial enzymes and cancer-related targets, supporting their potential therapeutic roles .

Summary Table of Biological Activities

Activity Type Compound Effectiveness Reference
AntimicrobialPiperazine DerivativeComparable to ciprofloxacin
AnticancerPiperazine DerivativeLess effective than 5-FU
CNS ActivityPiperazine DerivativeModulates serotonin/dopamine receptors

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves three key steps:
  • Piperazine ring formation : Cyclization of diamines under reflux with a base (e.g., K₂CO₃ in acetonitrile) .
  • Chloroacetyl introduction : React piperazine with chloroacetyl chloride in the presence of triethylamine to form the chloroacetyl intermediate .
  • Benzodioxinylcarbonyl attachment : Couple the intermediate with benzodioxinylcarbonyl chloride using Schotten-Baumann conditions (e.g., dichloromethane, 0–5°C) .
    Yield Optimization : Use continuous flow reactors for improved mixing and temperature control. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%). Reagent stoichiometry (1.2:1 acyl chloride:piperazine) minimizes side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloroacetyl CH₂ at δ 4.2–4.5 ppm; benzodioxin aromatic protons at δ 6.8–7.2 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) detects impurities (<0.5%). Molecular ion [M+H]⁺ at m/z 325 confirms molecular weight .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 55.48%, H: 5.28%, N: 8.63%) .

Q. What factors influence the compound’s stability during storage and experimental use?

  • Methodological Answer :
  • Hydrolysis Sensitivity : The chloroacetyl group hydrolyzes in aqueous media (half-life: 24 hrs at pH 7.4). Store in anhydrous DMSO or DMF at –20°C .
  • Light Sensitivity : Benzodioxin’s conjugated system may degrade under UV light. Use amber vials and inert atmospheres (N₂) for long-term storage .

Advanced Research Questions

Q. How can researchers analyze the reaction mechanisms of nucleophilic substitution at the chloroacetyl site?

  • Methodological Answer :
  • Kinetic Studies : Monitor reactions with amines (e.g., benzylamine) in THF at varying temperatures (25–60°C). Use pseudo-first-order kinetics to determine activation energy (ΔG‡) .
  • Isotopic Labeling : Replace chloroacetyl chlorine with ³⁶Cl to track substitution pathways via radio-TLC .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s assay (IC₅₀ determination) .
  • Anticancer Activity : Test cytotoxicity in MCF-7 cells via MTT assay (72 hrs exposure; compare to doxorubicin controls) .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) to assess CNS activity .

Q. How can structure-activity relationship (SAR) studies distinguish this compound from analogs lacking the benzodioxin or chloroacetyl groups?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives (e.g., 1-acetyl-4-benzodioxinylpiperazine) to isolate substituent effects .
  • Bioactivity Comparison : Test analogs in parallel assays (e.g., AChE inhibition). The chloroacetyl group enhances electrophilicity, improving IC₅₀ by 3-fold vs. acetyl analogs .

Q. What computational strategies predict binding modes to therapeutic targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QAK for AChE). The benzodioxin’s π-system shows hydrophobic packing in the active site .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable interactions) .

Q. How can contradictory data on solubility and bioactivity be resolved across studies?

  • Methodological Answer :
  • Solubility Reassessment : Use shake-flask method at pH 7.4 (PBS buffer) with HPLC quantification. Reported solubility varies due to polymorphic forms; recrystallize from ethanol/water .
  • Bioactivity Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .

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